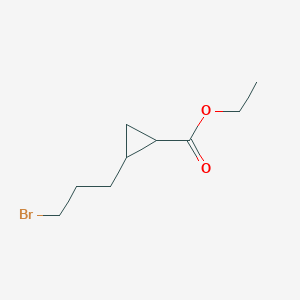
6-Chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chloro group at the 6th position, two dichlorophenyl groups at the 3rd position, and a methyl group at the 2nd position of the dihydropyrimidinone ring
Preparation Methods
The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and urea.
Condensation Reaction: The first step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with urea in the presence of a catalyst, such as acetic acid, to form the dihydropyrimidinone ring.
Chlorination: The final step involves the chlorination of the dihydropyrimidinone ring using a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the 6th position.
Chemical Reactions Analysis
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives.
Substitution: The chloro and dichlorophenyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.
Scientific Research Applications
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as protein tyrosine phosphatases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine: This compound shares a similar structure but has a pyrazine ring instead of a dihydropyrimidinone ring.
6-chloro-3-(2,3-dichlorophenyl)-2-(trifluoromethyl)pyridine: This compound has a pyridine ring and a trifluoromethyl group, making it distinct from the dihydropyrimidinone structure.
The uniqueness of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of the dihydropyrimidinone ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H7Cl3N2O |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
6-chloro-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-15-9(13)5-10(17)16(6)8-4-2-3-7(12)11(8)14/h2-5H,1H3 |
InChI Key |
OCMGBGPUKWULAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=C(C(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


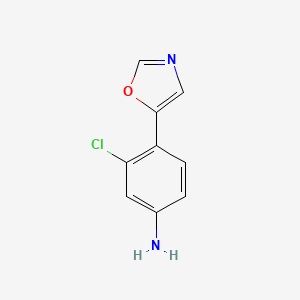
![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
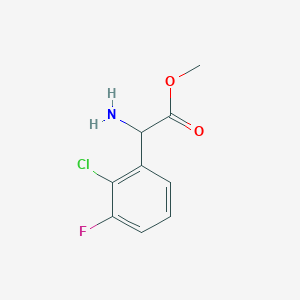

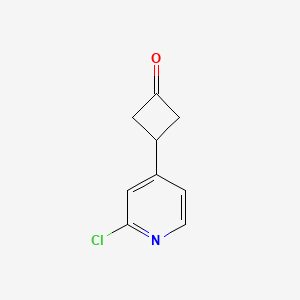
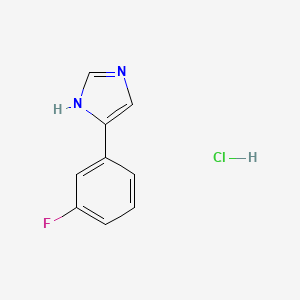
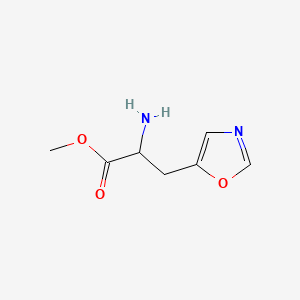
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
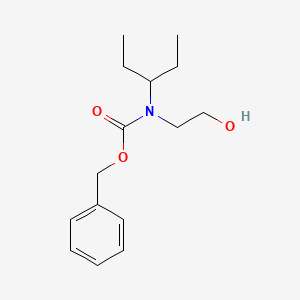

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
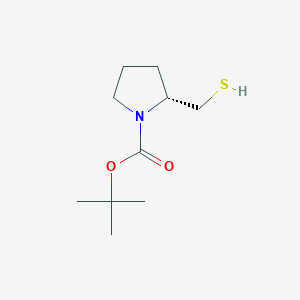
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
